1,3-Bis(3-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione

Description

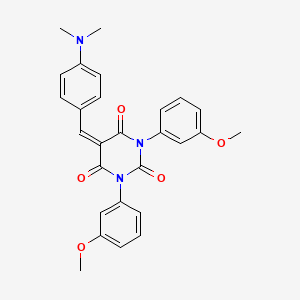

1,3-Bis(3-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 312750-60-0) is a barbituric acid derivative characterized by a pyrimidinetrione core substituted with 3-methoxyphenyl groups at positions 1 and 3 and a 4-(dimethylamino)phenyl methylene group at position 3. Its molecular formula is C27H25N3O3, with a molecular weight of 439.5 g/mol .

Properties

IUPAC Name |

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-28(2)19-13-11-18(12-14-19)15-24-25(31)29(20-7-5-9-22(16-20)34-3)27(33)30(26(24)32)21-8-6-10-23(17-21)35-4/h5-17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZJPQIBVWNYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Bis(3-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione, commonly referred to as compound 1 , is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of multiple aromatic rings and functional groups, suggests diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C27H25N3O5

- Molar Mass : 471.5 g/mol

- CAS Number : [6313649]

Structural Features

The compound features:

- Two methoxyphenyl groups that enhance lipophilicity.

- A dimethylaminophenyl moiety that may contribute to its pharmacodynamic properties.

- A diazaperhydroine core that may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits promising anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Compound 1 also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

In neuropharmacological studies, compound 1 has demonstrated neuroprotective effects in models of oxidative stress. It appears to modulate pathways associated with neuroinflammation and neuronal apoptosis.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of compound 1 on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant changes observed at concentrations above 5 µM. Flow cytometry analysis confirmed increased apoptotic cell populations.

Study 2: Antimicrobial Activity Assessment

Research conducted by Microbial Pathogenesis evaluated the antimicrobial efficacy of compound 1 against various pathogens. The study concluded that compound 1 could serve as a lead compound for developing new antibiotics, particularly against resistant strains.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1,3-bis(3-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy and dimethylamino groups enhances the compound's interaction with biological targets involved in cancer proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound demonstrates antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells.

Photovoltaic Materials

The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells.

Polymer Chemistry

In polymer synthesis, derivatives of this compound can serve as monomers or crosslinking agents. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Fluorescent Probes

The compound has been investigated as a potential fluorescent probe for detecting specific ions or molecules due to its ability to exhibit fluorescence upon excitation. This property is useful in biochemical assays and environmental monitoring.

Chromatographic Techniques

Its chemical structure allows for effective separation in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). The compound can be used as a standard for method validation and quality control in pharmaceutical formulations.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of related diazaperhydroine compounds on human breast cancer cells. Results showed that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several commonly used antibiotics.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via cyclocondensation reactions involving a core diazinane-trione scaffold. Key precursors include:

Reactions with α-dicarbonyl compounds (e.g., hexane-2,5-dione) or aromatic aldehydes yield fused heterocycles (e.g., benzimidazoles, oxadiazoles) through [4+2] cycloaddition or Schiff base formation .

Diazinane-Trione Core

-

Electrophilic Substitution : The conjugated enone system (C=C–C=O) may undergo Michael additions or nucleophilic attacks at the β-carbon.

-

Ring-Opening Reactions : Acidic or basic conditions could hydrolyze the trione ring, though stability is enhanced by aromatic substitution .

Methoxyphenyl and Dimethylaminophenyl Groups

-

Demethylation : Strong acids (e.g., HBr/AcOH) may cleave methoxy groups to phenolic derivatives.

-

Electrophilic Aromatic Substitution : The dimethylamino group activates the phenyl ring for nitration or sulfonation .

Key Spectral Evidence for Reactivity

-

¹H NMR : Rotameric peaks (δ 11.17–11.97 ppm) confirm hydrazone tautomerism in intermediates .

-

¹³C NMR : Resonances at 170–178 ppm verify carbonyl retention post-reaction .

Stability and Decomposition

-

Thermal Stability : Stable under reflux in toluene (110°C, 18 h) .

-

pH Sensitivity : Degrades in strongly acidic/basic media via trione ring hydrolysis .

Biological Activity Considerations

While beyond the scope of chemical reactions, derivatives of this scaffold exhibit antiproliferative activity against breast cancer cells (IC₅₀: 1.5–3.8 μM) , suggesting potential redox or enzyme-binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(a) 1,3-Bis(3-methylphenyl)-5-((4-ethoxyphenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 1023494-93-0)

- Key Differences: Substituents: 3-Methylphenyl (vs. 3-methoxyphenyl) and 4-ethoxyphenyl (vs. 4-dimethylaminophenyl). Impact:

- Methyl groups reduce polarity compared to methoxy groups, lowering solubility in polar solvents.

- Ethoxy is less electron-donating than dimethylamino, resulting in weaker zwitterionic character .

(b) 1,3-Bis(3-methylphenyl)-5-((3,4,5-trimethoxyphenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 1023829-78-8)

Variations in the Methylene Bridge

(a) 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

- Key Differences: Substituents: 3-Methylphenyl (vs. 3-methoxyphenyl) but retains the dimethylamino group. Impact:

- Methyl groups decrease hydrogen-bonding capacity, altering crystal packing and melting points.

- Shared dimethylamino group suggests similar electronic properties but reduced solubility due to fewer methoxy groups .

(b) 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- Key Differences :

- Structure : Bromophenyl and dimethoxyphenyl substituents with a propyl linker.

- Impact :

Physicochemical Properties

- Solubility Trends: The target compound’s methoxy and dimethylamino groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to methyl/ethoxy analogs.

- Thermal Stability : Trimethoxyphenyl analog’s higher boiling point suggests greater thermal stability due to increased aromatic stacking .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns of methoxyphenyl and dimethylaminophenyl groups. Aromatic proton signals typically appear at δ 6.8–7.5 ppm, with methoxy groups at δ 3.7–3.9 ppm .

- X-ray Diffraction (XRD) : Resolve the diazaperhydroine core geometry, particularly the planarity of the trione ring system, to validate intramolecular hydrogen bonding .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS expected m/z ~550–560 [M+H]) and detect impurities .

How can computational methods elucidate the reaction mechanism and electronic properties of this compound?

Q. Advanced Mechanistic Analysis

- Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps like imine formation or cyclization. Compare computed IR spectra with experimental data to validate intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvation .

- Reaction Path Search Tools : Use quantum chemical software (e.g., GRRM) to map potential energy surfaces and identify competing pathways .

What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Q. Advanced Data Analysis

- Cross-Validation : Combine -NMR with 2D techniques (COSY, HSQC) to distinguish overlapping signals from impurities or rotamers .

- Computational Verification : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to confirm assignments .

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of substituents) causing signal splitting .

How can factorial design optimize reaction conditions for scalable synthesis?

Q. Advanced Process Engineering

- Full Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF, acetonitrile) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions using software like Design-Expert .

- AI-Driven Automation : Implement platforms like COMSOL Multiphysics to simulate batch reactions and predict optimal parameters .

What computational tools are recommended for predicting this compound’s stability under varying pH and temperature?

Q. Advanced Stability Studies

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate degradation pathways (e.g., hydrolysis of the trione ring) at different pH levels .

- Accelerated Aging Simulations : Use Arrhenius models to extrapolate shelf-life from high-temperature stability data (e.g., 40–80°C over 30 days) .

- Thermogravimetric Analysis (TGA) : Validate computational predictions with experimental mass loss profiles .

How can researchers address solubility challenges during formulation for biological testing?

Q. Advanced Formulation Design

- Hansen Solubility Parameters (HSP) : Use HSPiP software to identify solvents with compatible dispersion, polarity, and hydrogen-bonding values (e.g., DMSO or PEG-400) .

- Co-solvency Systems : Blend solvents (e.g., ethanol-water) to enhance solubility while maintaining compound stability .

- Solid Dispersion Techniques : Employ spray drying or hot-melt extrusion with polymers like PVP to improve bioavailability .

What methodologies are used to investigate this compound’s potential as a catalyst or ligand in asymmetric synthesis?

Q. Advanced Catalytic Studies

- Chiral HPLC : Separate enantiomers to assess stereochemical purity after coordination with metal ions (e.g., Cu, Pd) .

- Kinetic Resolution Experiments : Measure enantiomeric excess (ee) in model reactions (e.g., asymmetric aldol) to evaluate catalytic efficiency .

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bonding geometry in situ during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.